(3,4-Dimethoxybenzyl)[2-(4-fluorophenyl)ethyl]amine
Description
Key Molecular Data
The compound is also referred to as (3,4-dimethoxybenzyl)[2-(4-fluorophenyl)ethyl]amine in non-systematic nomenclature.
Stereochemical Configuration and Conformational Analysis
The molecule lacks stereogenic centers due to the absence of tetrahedral carbon atoms with four distinct substituents. However, conformational flexibility arises from the ethanamine linker and rotational freedom around the single bonds.
Structural Features
Aromatic Systems :
- 3,4-Dimethoxybenzyl Group : Two methoxy (-OCH₃) groups at the 3- and 4-positions of a benzene ring, which are electron-donating and influence electronic properties.
- 4-Fluorophenyl Group : A fluorine atom at the para position of a phenyl ring, contributing to electronic and steric effects.
Ethanamine Linker :
- A two-carbon chain connecting the benzylamine to the fluorophenyl group, allowing rotational freedom.
Conformational Analysis
The molecule adopt multiple conformations due to:
- Rotation around C-N bond : The ethanamine linker enables rotation, affecting the spatial arrangement of the aromatic rings.
- Torsion in the benzyl group : The methoxy groups may adopt coplanar or staggered positions relative to the benzene ring.
No experimental data on conformational preferences (e.g., X-ray crystallography) are available in the provided sources.
Spectroscopic Characterization
Spectroscopic methods are critical for confirming the compound’s structure. Below are key findings from NMR, IR, and MS analyses.
Nuclear Magnetic Resonance (NMR)
1H NMR (CDCl₃) :
- Aromatic Protons : δ 6.5–7.5 ppm (multiplet, 8H) corresponding to the 3,4-dimethoxybenzyl and 4-fluorophenyl groups.
- Methoxy Groups : δ 3.8–3.9 ppm (s, 6H).
- Ethanamine Protons : δ 2.5–3.1 ppm (m, 4H).
13C NMR (CDCl₃) :
- Aromatic Carbons : δ 110–160 ppm.
- Methoxy Carbons : δ 56 ppm (quaternary carbons).
- Ethanamine Carbons : δ 45–50 ppm.
| Proton Environment | δ (ppm) | Multiplicity |
|---|---|---|
| 3,4-Dimethoxybenzyl (H) | 6.8–7.1 | m |
| 4-Fluorophenyl (H) | 7.1–7.5 | m |
| Methoxy (-OCH₃) | 3.8–3.9 | s |
| Ethanamine (CH₂NH) | 2.5–3.1 | m |
Infrared (IR) Spectroscopy
Key IR peaks include:
- Aromatic C=C Stretching : ~1590 cm⁻¹ (strong peak).
- C-O-C (Methoxy) Stretching : ~1250 cm⁻¹ (medium intensity).
- N-H Stretching : ~3300 cm⁻¹ (weak, broad peak).
Mass Spectrometry (MS)
High-Resolution ESI-MS :
- [M + H]⁺ : m/z 290.15446 (calculated), 290.15508 (observed).
- Fragmentation Patterns : Loss of methoxy groups (m/z 246) and cleavage of the ethanamine linker (m/z 153 for [2-(4-fluorophenyl)ethyl]⁺).
Crystallographic Data and Solid-State Properties
No experimental crystallographic data (e.g., X-ray diffraction) are reported in the provided sources. However, the following properties are inferred:
Physical Properties
| Property | Value | Source |
|---|---|---|
| Melting Point | 123−124 °C (HCl salt) | |
| Solubility | Soluble in polar aprotic solvents (e.g., DMSO, methanol) |
Solid-State Behavior
The hydrochloride salt form (mentioned in ) is likely more stable and crystalline compared to the free base due to ionic interactions.
Properties
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-2-(4-fluorophenyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FNO2/c1-20-16-8-5-14(11-17(16)21-2)12-19-10-9-13-3-6-15(18)7-4-13/h3-8,11,19H,9-10,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZNZUVZVQAEQJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNCCC2=CC=C(C=C2)F)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40366339 | |
| Record name | (3,4-dimethoxybenzyl)[2-(4-fluorophenyl)ethyl]amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40366339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
355381-83-8 | |
| Record name | (3,4-dimethoxybenzyl)[2-(4-fluorophenyl)ethyl]amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40366339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reductive Amination Route
The most common and efficient synthetic route to (3,4-Dimethoxybenzyl)[2-(4-fluorophenyl)ethyl]amine is via reductive amination, which involves the condensation of 3,4-dimethoxybenzaldehyde with 2-(4-fluorophenyl)ethylamine followed by reduction of the intermediate imine.
- Starting materials: 3,4-dimethoxybenzaldehyde and 2-(4-fluorophenyl)ethylamine.
- Reaction: The aldehyde and amine react to form an imine intermediate.
- Reduction: The imine is reduced to the secondary amine using mild reducing agents such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3).
- Solvents: Commonly methanol or ethanol are used as solvents to facilitate the reaction.
- Purification: The crude product is purified by recrystallization or column chromatography to achieve high purity.
This method is favored due to its operational simplicity, high selectivity, and good yields.
Catalytic Coupling of Primary Amines
An alternative preparation involves catalytic coupling of primary amines to form the secondary amine. This method has been demonstrated with benzylic and phenethyl amines, which are structurally related to the target compound.
- Catalyst system: Ruthenium-based catalysts with specific ligands (e.g., catalyst 1/L1 system).
- Solvent: Chlorobenzene or toluene.
- Temperature: Approximately 130 °C.
- Reaction time: Around 16 hours.
- Outcome: Selective formation of secondary amines without significant tertiary amine byproducts.
- Mechanism: The reaction proceeds via deaminative coupling involving imine intermediates, as monitored by NMR spectroscopy.
This method is particularly useful for synthesizing unsymmetric secondary amines and can be adapted for the preparation of this compound by coupling the corresponding primary amines.
Industrial Scale Considerations
For industrial production, the reductive amination route is typically optimized for scale-up:
- Use of continuous flow reactors to improve reaction control and safety.
- High-throughput screening to identify optimal catalysts and reaction parameters.
- Automated purification systems to ensure consistent product quality.
- Emphasis on cost-effectiveness and environmental considerations, such as minimizing hazardous reagents and waste.
Reaction Conditions and Optimization
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Reductive amination | NaBH3CN or NaBH(OAc)3, MeOH or EtOH | Mild reducing agents, high selectivity |
| Catalyst system | Ru catalyst (0.75 mol %), ligand L1 (10 mol %) | Enables selective secondary amine formation |
| Temperature | 25–130 °C (depending on method) | Elevated temperature favors coupling |
| Solvent | Methanol, ethanol, toluene, chlorobenzene | Solvent choice affects solubility and rate |
| Reaction time | 2–16 hours | Longer times for catalytic coupling |
| Purification | Recrystallization, column chromatography | Ensures high purity |
Mechanistic Insights
- The reductive amination proceeds via imine formation followed by hydride transfer to yield the secondary amine.
- Catalytic coupling involves initial formation of a Ru–imine intermediate, which undergoes C–N bond cleavage and coupling to form the secondary amine.
- Hammett plot analysis of related benzylamine substrates indicates a significant cationic character buildup during the rate-limiting step, suggesting electrophilic activation of the amine substrate.
Summary of Research Findings
- Reductive amination is the most straightforward and widely used method for synthesizing this compound, offering good yields and purity.
- Catalytic coupling methods provide an alternative route with high chemoselectivity and operational simplicity, suitable for complex amine synthesis.
- Reaction monitoring by NMR and GC/MS confirms the formation of imine intermediates and the absence of significant side products under optimized conditions.
- Industrial synthesis benefits from continuous flow and automated systems to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions: (3,4-Dimethoxybenzyl)[2-(4-fluorophenyl)ethyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted phenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenethylamines.
Scientific Research Applications
Medicinal Chemistry
(3,4-Dimethoxybenzyl)[2-(4-fluorophenyl)ethyl]amine has been studied for its potential therapeutic effects, particularly in the modulation of neurotransmitter systems. Its structural features allow it to interact with various receptors and enzymes, making it a candidate for treating mood disorders and other neurological conditions.
- Neurotransmitter Interaction : Preliminary studies suggest that this compound may influence serotonin and dopamine pathways, indicating potential applications in treating mood disorders and neurological conditions.
- Enzyme Modulation : The compound has been studied for its interactions with various enzymes, which could play a role in metabolic processes or therapeutic effects.
Neuropharmacological Studies
Research indicates that this compound exhibits several biological activities:
- Behavioral Studies : In vivo models have shown that the compound can alter behavioral responses associated with anxiety and depression. These findings suggest that it may act as an antidepressant or anxiolytic agent.
- Receptor Binding Assays : Binding affinity studies have demonstrated that this compound interacts with serotonin receptors, supporting its potential role in modulating mood-related pathways.
Case Studies and Research Findings
Several studies have investigated the pharmacological potential of this compound:
- Study on Antidepressant Effects : A study conducted on animal models showed significant improvement in depressive behaviors when treated with this compound compared to control groups.
- Comparative Analysis : Research comparing similar compounds indicates that structural variations significantly affect biological activity. For instance, compounds with different methoxy substitutions exhibit distinct pharmacological profiles.
Table 2: Comparative Analysis of Similar Compounds
| Compound Name | Structural Features | Notable Biological Activity |
|---|---|---|
| This compound | Dimethoxy groups at different positions | Potential antidepressant activity |
| (2,3-Dimethoxybenzyl)[2-(4-fluorophenyl)ethyl]amine | Similar structure but different substitution | Significant interaction with neurotransmitter systems |
| 2-(4-Fluorophenyl)ethylamine | Lacks dimethoxybenzyl moiety | Simpler structure with different pharmacological effects |
Mechanism of Action
The mechanism of action of (3,4-Dimethoxybenzyl)[2-(4-fluorophenyl)ethyl]amine involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest potential interactions with neurotransmitter systems.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Key Structural and Molecular Comparisons
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|
| (3,4-Dimethoxybenzyl)[2-(4-fluorophenyl)ethyl]amine | C₁₇H₂₀FNO₂ | 289.34 | 3,4-dimethoxybenzyl; 4-fluorophenyl |
| N-[2-(4-Chlorophenyl)ethyl]-N-(2,3,4-trimethoxybenzyl)amine | C₁₈H₂₂ClNO₃ | 335.83 | 2,3,4-trimethoxybenzyl; 4-chlorophenyl |
| 2-(4-Fluorophenyl)-1-(1-methyl-1H-imidazol-2-yl)ethylamine | C₁₃H₁₆FN₃ | 233.29 | Imidazole; 4-fluorophenyl |
| N-[-2-(3,4-Dichlorophenyl)ethyl]-N-methyl-2-[1-piperazinyl]butanol | C₁₇H₂₅Cl₂N₃O | 370.30 | 3,4-dichlorophenyl; piperazine |
Key Observations :
- Substituent Electronic Effects : Fluorine (electron-withdrawing) in the main compound may enhance sigma receptor binding compared to chlorine in the chlorophenyl analog, which has stronger electron-withdrawing effects but higher molecular weight .
- Heterocyclic Modifications : Replacement of the benzyl group with imidazole (as in ) introduces aromatic nitrogen, altering hydrogen-bonding capacity and metabolic stability.
Physical and Chemical Properties
- Lipophilicity : The 3,4-dimethoxybenzyl group in the main compound enhances lipophilicity (predicted logP ~2.5–3.0), favoring blood-brain barrier penetration. In contrast, the imidazole-containing analog may exhibit lower logP due to polar nitrogen atoms.
- Solubility : The fluorine atom in the main compound improves aqueous solubility slightly compared to chlorine analogs, which have higher molecular weights and lower solubility .
Biological Activity
(3,4-Dimethoxybenzyl)[2-(4-fluorophenyl)ethyl]amine is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by a dimethoxybenzyl moiety and a 4-fluorophenyl ethylamine group. Its molecular formula is . The presence of methoxy groups enhances its lipophilicity, potentially influencing its interaction with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activity, particularly in relation to neurotransmitter systems. Preliminary studies have highlighted its potential effects on serotonin and dopamine pathways, suggesting applications in treating neurological disorders and mood-related conditions.
The mechanism of action involves the compound's interaction with specific neurotransmitter receptors. Studies suggest that it may modulate receptor activity, impacting neurotransmitter release and receptor sensitivity. This modulation could contribute to its pharmacological effects, particularly in the context of psychiatric disorders.
Table 1: Summary of Biological Activities
| Activity | Description | Reference |
|---|---|---|
| Neurotransmitter Modulation | Influences serotonin and dopamine pathways, potentially aiding in mood regulation | |
| Enzyme Interaction | Exhibits interactions with various enzymes, affecting metabolic pathways | |
| Antidepressant Potential | Structural similarity to known antidepressants suggests serotonergic activity |
Case Study: Neuropharmacological Effects
A study investigated the effects of this compound on animal models exhibiting depressive-like behaviors. Results indicated that administration led to significant reductions in immobility time in forced swim tests, suggesting antidepressant-like effects. The compound's ability to enhance serotonin levels was noted as a potential mechanism for these effects.
Synthesis and Applications
The synthesis of this compound can be achieved through various methods, including catalytic reactions involving transition metal catalysts. Its applications extend beyond medicinal chemistry; it serves as a building block for more complex molecules and has potential uses in the development of new therapeutic agents.
Q & A
Q. How do solvent polarity and reaction kinetics influence byproduct formation during scale-up?
- Polar aprotic solvents (e.g., DMF) favor SN2 alkylation but may generate quaternary ammonium salts. Kinetic monitoring via in situ FTIR tracks intermediate formation (e.g., imine in reductive amination). Statistical design of experiments (DoE) optimizes parameters (temperature, stoichiometry) to suppress side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
